2-(2H-1,3-benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyridine
Overview
Description
2-(2H-1,3-benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyridine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound features a benzodioxole moiety and a bromine atom attached to the imidazo[1,2-a]pyridine core
Mechanism of Action
Mode of Action
It is hypothesized that it may interact with various cellular proteins or enzymes to exert its effects .
Pharmacokinetics
As such, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
More research is needed to understand the specific effects of this compound at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyridine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsBromination is then carried out using brominating agents such as N-bromosuccinimide (NBS) under specific conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures. The use of continuous flow reactors and other advanced technologies could enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: It can form additional ring structures through intramolecular cyclization under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, palladium catalysts for cross-coupling reactions, and various oxidizing and reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted imidazo[1,2-a]pyridines with different functional groups .
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
2-(2H-1,3-benzodioxol-5-yl)imidazo[1,2-a]pyridine-6-carbohydrazide: This compound shares a similar core structure but has different functional groups, leading to distinct properties and applications.
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone): Although structurally different, it shares the benzodioxole moiety and is studied for its psychoactive properties.
Uniqueness
2-(2H-1,3-benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyridine is unique due to the presence of both the benzodioxole and brominated imidazo[1,2-a]pyridine moieties. This combination imparts specific chemical reactivity and potential biological activities that are distinct from other similar compounds .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2/c15-14-13(16-12-3-1-2-6-17(12)14)9-4-5-10-11(7-9)19-8-18-10/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNFLKGMIVWONH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(N4C=CC=CC4=N3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587661 | |
Record name | 2-(2H-1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904813-89-4 | |
Record name | 2-(2H-1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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